2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid
Overview
Description
2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid are the BRD4 protein and voltage-sensitive sodium channels . BRD4 is associated with various diseases and has been an attractive target for the treatment of cancer and inflammation . Voltage-sensitive sodium channels play a crucial role in the generation and propagation of action potentials in neurons and muscle cells .
Mode of Action
This compound interacts with its targets by binding to them. For instance, it exhibits high binding affinity to BRD4 . This compound blocks the repetitive firing of voltage-sensitive sodium channels and reduces voltage-sensitive T-type calcium currents .
Biochemical Pathways
The compound affects the acetylation level on histones, which is highly regulated by histone acetyltransferases (HATs; enzymes that produce or write acetylation marks) and histone deacetylases (HDACs; enzymes that erase acetylation marks). In this process, bromodomains act as readers of the acetyl lysine to participate in this regulation process .
Pharmacokinetics
In silico predictions indicate that these compounds possess good drug-likeness and pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action include the regulation of chromatin structure and gene transcription . It also has potential therapeutic applications in the treatment of various diseases, including cancer and inflammation .
Biochemical Analysis
Biochemical Properties
2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as voltage-sensitive sodium channels and T-type calcium currents, which are essential for cellular signaling and function . The compound’s interaction with these enzymes can lead to the inhibition or activation of their activities, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of sodium channels, leading to changes in cellular excitability and signaling . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, the compound has been shown to block repetitive firing of voltage-sensitive sodium channels and reduce voltage-sensitive T-type calcium currents . These interactions can lead to changes in cellular signaling and function, ultimately affecting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular signaling and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activities and cellular signaling. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular function and metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential as a therapeutic agent.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
The synthesis of 2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxybenzoic acid with Rink amide resin using EDC·HCl as the coupling agent in the presence of dry DMF as the solvent under room temperature conditions . Another method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates to form differentially substituted regioisomeric isoxazoles .
Chemical Reactions Analysis
2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic uses, particularly as an anticonvulsant and anti-inflammatory agent.
Industry: The compound is used in the development of new drugs and as a building block for the synthesis of more complex molecules
Comparison with Similar Compounds
2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Thiazole derivatives: These compounds are known for their diverse biological activities, including analgesic and anti-inflammatory effects.
Oxadiazole derivatives: These compounds have potential pharmacological applications, including antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-2-(1,2-benzoxazol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c10-7(9(12)13)8-5-3-1-2-4-6(5)14-11-8/h1-4,7H,10H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPKIGUUDSQHAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278847 | |
Record name | α-Amino-1,2-benzisoxazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57148-97-7 | |
Record name | α-Amino-1,2-benzisoxazole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57148-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-1,2-benzisoxazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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